molecular formula C23H16FNO4 B2973800 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide CAS No. 923132-82-5

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide

Cat. No.: B2973800
CAS No.: 923132-82-5
M. Wt: 389.382
InChI Key: MJQBXDWNIKBUEJ-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a fluorophenyl group, a chromen-4-one core, and a methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the chromen-4-one intermediate.

    Formation of the Methoxybenzamide Moiety: The final step involves the coupling of the chromen-4-one derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-2-methoxybenzamide can be compared with other chromenyl derivatives and fluorophenyl compounds. Similar compounds include:

    N-(2,4-Difluorophenyl)-2-fluorobenzamide: Another fluorophenyl derivative with different substitution patterns.

    Chromen-4-one Derivatives: Compounds with variations in the chromen-4-one core structure.

    Methoxybenzamide Derivatives: Compounds with different substituents on the benzamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-20-5-3-2-4-17(20)23(27)25-16-10-11-21-18(12-16)19(26)13-22(29-21)14-6-8-15(24)9-7-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQBXDWNIKBUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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